molecular formula C28H26O5S B12611472 4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol CAS No. 917868-82-7

4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol

Cat. No.: B12611472
CAS No.: 917868-82-7
M. Wt: 474.6 g/mol
InChI Key: PXVJCATZNSUGNW-UHFFFAOYSA-N
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Description

4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butylphenoxy group, a benzene-1-sulfonyl group, and a phenoxy group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions, such as sulfonation and etherification, to introduce the benzene-1-sulfonyl and phenoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic groups can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol is unique due to its combination of tert-butylphenoxy, benzene-1-sulfonyl, and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry .

Properties

CAS No.

917868-82-7

Molecular Formula

C28H26O5S

Molecular Weight

474.6 g/mol

IUPAC Name

4-[4-[4-(4-tert-butylphenoxy)phenyl]sulfonylphenoxy]phenol

InChI

InChI=1S/C28H26O5S/c1-28(2,3)20-4-8-22(9-5-20)32-24-12-16-26(17-13-24)34(30,31)27-18-14-25(15-19-27)33-23-10-6-21(29)7-11-23/h4-19,29H,1-3H3

InChI Key

PXVJCATZNSUGNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)O

Origin of Product

United States

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